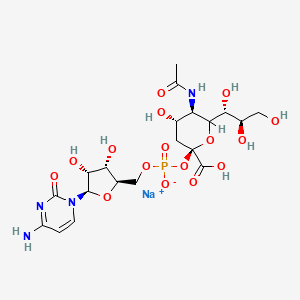
CMP-NeuAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is an essential sugar nucleotide involved in the biosynthesis of sialic acid and its conjugates. Sialic acids are crucial components of glycoconjugates, playing significant roles in various biological processes such as cell recognition, viral infection, and toxin binding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CMP-NeuAc is synthesized through the enzymatic reaction of N-acetylneuraminic acid (NeuAc) with cytidine triphosphate (CTP) catalyzed by this compound synthetase. The reaction conditions typically involve the presence of NeuAc aldolase and this compound synthetase, which are co-expressed in a single strain to facilitate the production .
Industrial Production Methods
Large-scale production of this compound can be achieved using a biosynthetic pathway engineered microorganism. This method employs N-acetylmannosamine, excess pyruvate, and CTP to produce this compound efficiently and economically .
Analyse Des Réactions Chimiques
Types of Reactions
CMP-NeuAc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: This compound hydroxylase is used as a reagent for the oxidation reaction.
Substitution: Sialyltransferases are commonly used for substitution reactions, transferring sialic acid from this compound to acceptors.
Major Products Formed
Oxidation: CMP-N-glycolylneuraminic acid (CMP-NeuGc).
Substitution: Various sialylated oligosaccharides and glycoconjugates.
Applications De Recherche Scientifique
CMP-NeuAc has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of sialylated oligosaccharides and glycoconjugates.
Biology: Plays a role in cell recognition, viral infection, and toxin binding.
Medicine: Involved in the development of influenza inhibitors and markers for various disorders.
Industry: Utilized in the large-scale production of sialic acid-derived oligosaccharides.
Mécanisme D'action
CMP-NeuAc exerts its effects by serving as the activated sugar donor for sialyltransferases, which transfer sialic acid to acceptors or growing oligosaccharide chains. This process is crucial for the formation of sialylated glycoconjugates involved in cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability .
Comparaison Avec Des Composés Similaires
CMP-NeuAc is unique compared to other similar compounds due to its specific role as an activated sugar donor for sialyltransferases. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-NeuGc): Formed by the oxidation of this compound.
N-acetylneuraminic acid (NeuAc): The precursor of this compound.
N-glycolylneuraminic acid (NeuGc): A derivative of NeuAc.
This compound stands out due to its critical function in the biosynthesis of sialic acid and its conjugates, making it indispensable in various biological and industrial processes .
Propriétés
Formule moléculaire |
C20H30N4NaO16P |
|---|---|
Poids moléculaire |
636.4 g/mol |
Nom IUPAC |
sodium;[(2R,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16?,17+,20+;/m0./s1 |
Clé InChI |
VFRHSOGUONIUOR-CTFMUGKASA-M |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8659214.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)
![8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8659240.png)









![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)

